molecular formula C6H12N2O B13856253 N-Ethyl-N-nitrosomethallylamine

N-Ethyl-N-nitrosomethallylamine

Katalognummer: B13856253
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: IVAJEGZBGGUVCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-nitrosomethallylamine is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is used primarily in research settings to study the effects and mechanisms of nitrosamines.

Vorbereitungsmethoden

The synthesis of N-Ethyl-N-nitrosomethallylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethyl-N-methallylamine with nitrous acid under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products. Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation reactions but on a larger scale, with stringent controls to ensure purity and safety .

Analyse Chemischer Reaktionen

N-Ethyl-N-nitrosomethallylamine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include nitrous acid for nitrosation, hydrogen for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-nitrosomethallylamine is used extensively in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to understand how nitrosamines interact with biological molecules and induce mutations . In chemistry, it is used to study the reactivity of nitrosamines and their behavior under different conditions. In medicine, research involving this compound helps in understanding the potential health risks associated with nitrosamine exposure .

Wirkmechanismus

The mechanism by which N-Ethyl-N-nitrosomethallylamine exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and other cellular damage, contributing to carcinogenesis . The molecular targets of this compound include DNA, proteins, and other cellular macromolecules. The pathways involved in its action are complex and involve multiple steps, including the formation of DNA adducts and the activation of cellular repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

N-Ethyl-N-nitrosomethallylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its structure and reactivity . it is unique in its specific molecular structure, which influences its reactivity and the types of reactions it undergoes. Similar compounds include:

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine

These compounds share similar properties but differ in their specific molecular structures and the resulting chemical behavior .

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

N-ethyl-N-(2-methylprop-2-enyl)nitrous amide

InChI

InChI=1S/C6H12N2O/c1-4-8(7-9)5-6(2)3/h2,4-5H2,1,3H3

InChI-Schlüssel

IVAJEGZBGGUVCG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=C)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.